molecular formula C24H20Cl2N2OS B042410 Fenticonazole CAS No. 72479-26-6

Fenticonazole

Cat. No.: B042410
CAS No.: 72479-26-6
M. Wt: 455.4 g/mol
InChI Key: ZCJYUTQZBAIHBS-UHFFFAOYSA-N
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Description

Fenticonazole is an imidazole antifungal compound primarily used for the treatment of various fungal infections. It is effective against a broad spectrum of organisms, including dermatophytes, Malassezia furfur, and Candida albicans. This compound is commonly used in the form of its nitrate salt for topical applications, such as creams, sprays, and vaginal capsules .

Mechanism of Action

Target of Action

Fenticonazole is an imidazole antifungal drug . It is active against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . These organisms are the primary targets of this compound.

Mode of Action

This compound exerts its antifungal activity through three different mechanisms :

Biochemical Pathways

The main biochemical pathway affected by this compound is the ergosterol synthesis pathway . Ergosterol is a vital component of the fungal cell membrane. By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It is known that this compound is used topically, which suggests that its systemic absorption is likely minimal .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of the fungal cell membrane and the inhibition of vital enzymes . This leads to the death of the fungal cells and the control of the fungal infection .

Biochemical Analysis

Biochemical Properties

Fenticonazole interacts with various enzymes and proteins in biochemical reactions . It exhibits antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections . It also exhibits antiparasitic action against the protozoan Trichomonas vaginalis .

Cellular Effects

This compound has been shown to exert significant therapeutic effects in mixed vaginitis . It improves symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It also reduces the proliferation of Gardnerella vaginalis (GV) and neutrophil counts, while enhancing the content of Lactobacillus in the vaginal lavage .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully documented. It has been demonstrated to exert effective therapeutic effects in mixed vaginitis .

Dosage Effects in Animal Models

In animal models, this compound has been administered as a 2% vaginal cream by intravaginal application once a day for 3 days . It significantly ameliorated the symptoms of GV-induced bacterial vaginitis in mouse models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully documented . As an imidazole antifungal, it is likely metabolized in the liver through the cytochrome P450 enzyme system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented .

Subcellular Localization

The subcellular localization of this compound is not fully documented . As a topical antifungal, it is likely to be localized at the site of application, where it exerts its antifungal effects.

Chemical Reactions Analysis

Fenticonazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Fenticonazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fenticonazole is often compared with other imidazole antifungal agents such as clotrimazole, miconazole, and econazole. While all these compounds share a similar mechanism of action, this compound is unique in its broad spectrum of activity and its ability to inhibit protease acid secretion by Candida albicans . This makes it particularly effective in treating mixed infections involving both fungal and bacterial pathogens.

Similar Compounds

This compound stands out due to its rapid onset of action and high efficacy in clinical settings, making it a valuable option for treating various fungal infections.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYUTQZBAIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73151-29-8 (mono-nitate)
Record name Fenticonazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7057812
Record name Fenticonazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72479-26-6
Record name Fenticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72479-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenticonazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenticonazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENTICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: What is the primary mechanism of action of Fenticonazole against fungal pathogens?

A1: this compound exerts its antifungal activity through multiple mechanisms:

  • Inhibition of Aspartate Acid Proteinase: this compound effectively inhibits the secretion of aspartate acid proteinase by Candida albicans [, ]. This enzyme plays a crucial role in the virulence of Candida albicans by facilitating its adherence to epithelial cells. This inhibitory action is unique to this compound and not observed with other azoles like Fluconazole, Ketoconazole, and Miconazole.

Q2: Beyond its antifungal activity, does this compound exhibit any activity against other types of microorganisms?

A2: Yes, this compound demonstrates a broader spectrum of activity:

  • Antibacterial Action: Studies show that this compound inhibits the growth of bacteria commonly associated with superinfected fungal skin and vaginal infections, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli [, ].
  • Antiparasitic Action: this compound exhibits activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis [, ].

Q3: What is the chemical structure of this compound?

A3: this compound is an imidazole derivative, chemically known as alpha-(2,4-Dichlorophenyl)-beta,N-imidazolylethyl 4-phenylthiobenzyl ether nitrate. It exists as a racemic mixture of two enantiomers.

Q4: Are there methods available to separate and study the individual enantiomers of this compound?

A4: Yes, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) techniques have been successfully employed to separate and analyze the enantiomers of this compound [, ].

Q5: What is known about the stability of this compound under various conditions?

A5: this compound has shown susceptibility to degradation under certain conditions:

  • Acidic Conditions: It is highly unstable in acidic environments [, ].
  • Alkaline Conditions: Degradation has been observed under alkaline conditions [, ].
  • Oxidative Conditions: this compound is susceptible to oxidation [, , ].

Q6: What strategies have been investigated to enhance the stability, solubility, or bioavailability of this compound?

A6: Researchers have explored several approaches:

  • Micronization: Reducing the particle size of this compound nitrate through micronization techniques has been shown to improve its adhesion to mucosal surfaces, potentially enhancing its local concentration and bioavailability [].
  • Terpesomes: Encapsulating this compound nitrate in terpene-enriched vesicles (terpesomes) has demonstrated promising results for ocular drug delivery, improving drug retention and potentially enhancing its therapeutic efficacy in treating ocular fungal infections [].

Q7: What is the extent of systemic absorption of this compound after vaginal administration?

A7: Studies indicate that vaginal absorption of this compound nitrate is limited:

  • Normal Mucosa: In women with normal cervicovaginal mucosa, absorption was found to be approximately 0.58% of the administered dose [].
  • Vaginal Candidiasis: In women with vulvovaginal candidiasis, absorption increased to around 1.81% of the dose [].
  • Cervical Carcinoma: Patients with cervical carcinoma exhibited higher absorption, reaching 1.12% of the administered dose [].

Q8: What research has been conducted to assess the efficacy of this compound in treating vulvovaginal candidiasis (VVC)?

A8: Numerous clinical trials have investigated the effectiveness of this compound in managing VVC:

  • Single-Dose Treatment: Studies have shown that a single dose of this compound (600 mg ovule) is as effective as a single dose of Clotrimazole (500 mg vaginal tablet) in resolving symptoms and achieving mycological cure in women with VVC [, ].
  • Short-Course Treatment: Short-course regimens of this compound, such as 200 mg daily for three days or a single dose of 600 mg, have demonstrated high efficacy in relieving symptoms and eradicating Candida albicans infection [, ].
  • Chronic VVC: Research suggests that this compound treatment can be effective in managing chronic recurrent VVC, with a reported anti-recurrence effect of 96.67% [].

Q9: Has the efficacy of this compound been studied in treating conditions other than VVC?

A9: Yes, clinical studies have explored the use of this compound in various other indications:

  • Dermatomycosis: Topical this compound has demonstrated efficacy in treating a range of dermatomycoses, including pityriasis versicolor, tinea infections, and cutaneous candidiasis [, , , ]. It has shown comparable or superior efficacy to other topical antifungals like Bifonazole, Cyclopyroxolamine, Miconazole, and Naftifine.
  • Oral Candidiasis: In cases of oral chronic candidiasis, topical this compound has shown promising results, exhibiting comparable efficacy to Nystatin and Ketoconazole in reducing lesion severity and promoting healing [, ].

Q10: Is there any evidence of emerging resistance to this compound among fungal pathogens?

A10: While this compound is one of the earliest imidazole antifungals introduced in Europe, there is limited published data on the development of Candida albicans resistance to this drug []. Further research is needed to comprehensively assess the potential for resistance development with this compound.

Q11: What is the safety profile of this compound?

A11: this compound is generally well-tolerated with a favorable safety profile [, , , , ]. Adverse events, when reported, are typically mild and transient.

Q12: What analytical methods are commonly used for the characterization and quantification of this compound?

A12: Several analytical techniques have been employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation, identification, and quantification of this compound and its related substances [, , , , ]. This technique allows for the accurate determination of drug content and impurity profiling in pharmaceutical formulations.
  • Capillary Electrophoresis (CE): CE has emerged as a valuable tool for the quality control of this compound, enabling the separation of the drug from its impurities within a short analysis time [].
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the determination of this compound nitrate in bulk drug substances and vaginal capsule formulations [].

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